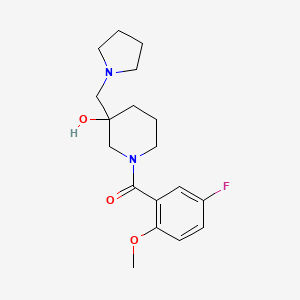

![molecular formula C18H13N3O2 B5509612 3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxadiazole derivatives and related compounds involves various methods, including domino 1,3-dipolar cycloaddition, elimination reactions, and condensation processes to produce highly functionalized oxadiazoles. These methods enable the integration of diverse functional groups, facilitating the creation of complex and functionalized molecules (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

Molecular structure and optical properties of novel oxadiazole derivatives have been characterized using various spectroscopic techniques, such as IR, NMR, and UV-vis absorption, to understand their structural features and electronic configurations. These analyses reveal the influence of substituent groups on the spectral characteristics and molecular orbital correlations (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Chemical Reactions and Properties

Oxadiazole derivatives exhibit a range of chemical behaviors, including corrosion inhibition, demonstrating their potential in protecting metals against corrosion in acidic environments. Their inhibition efficiency and mechanism have been studied through techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Sharma, Thakur, Sharma, Jakhar, Kumar, Sharma, & Om, 2023).

Physical Properties Analysis

The physical properties, such as fluorescence spectral characteristics and absorption/emission maxima of oxadiazole derivatives, have been explored to understand their photophysical behavior. These properties are crucial for applications in materials science, particularly in optoelectronic devices (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Chemical Properties Analysis

The chemical properties of oxadiazole compounds, including their reactivity and interaction with other molecules, have been examined through computational studies and experimental approaches. These studies offer insights into the molecular structure, electron distribution, and potential chemical reactivity, informing their use in various chemical applications (Sharma, Thakur, Sharma, Jakhar, Kumar, Sharma, & Om, 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study focused on the synthesis of derivatives containing hydrazone, azole, diazole, oxadiazole fragments, and their microbiological evaluation. This included compounds like methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate, which demonstrated potential antibacterial and antifungal activities (Voskienė et al., 2012).

Computational and Pharmacological Evaluation

- Research on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives revealed insights into their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Coordination Polymers and Structural Studies

- A study on coordination polymers with oxadiazol-pyridine ligands, such as 3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, highlighted their structural diversities and potential applications. These polymers exhibited strong fluorescent emissions and high sensitivity in luminescence sensing for certain ions in aqueous solutions (Ding et al., 2017).

Water Oxidation Applications

- A study on Ru complexes using bridging ligands related to 3,6-bis-[6'-(1',8'-naphthyrid-2'-yl)-pyrid-2'-yl]pyridazine for water oxidation, demonstrating the potential application of these compounds in environmental and industrial processes (Zong & Thummel, 2005).

Synthesis and Antibacterial Activity

- Investigations into the synthesis and antibacterial activity of 1,3,4-oxadiazole thioether derivatives revealed their potential in combating bacterial strains. This included exploring their action mechanism against specific bacterial strains (Song et al., 2017).

Synthesis and Bioactivity in Fungicides

- Research on pyridine containing 1,3,4-oxadiazole derivatives showed their association with diverse biological activities, including fungicide activity. The study also explored the synthesis of these compounds and their efficacy against certain plant species (Zhi, 2004).

Corrosion and Biocorrosion Control

- A study examined the inhibitive properties of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole on corrosion, biocorrosion, and scaling controls of brass in simulated cooling water systems. This indicated their potential use in industrial maintenance and preservation (Rochdi et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(naphthalen-1-yloxymethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-2-8-15-13(5-1)6-3-9-16(15)22-12-17-20-18(21-23-17)14-7-4-10-19-11-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGZLGOBWBRIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5-[(Naphthalen-1-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)

![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)

![5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5509619.png)